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Compound of Interest

Compound Name:
2-amino-N-(4-

methylphenyl)benzamide

Cat. No.: B1267700 Get Quote

Introduction

The 2-aminobenzamide scaffold is a versatile pharmacophore that has been extensively

utilized in the design and synthesis of potent kinase inhibitors. While direct studies on 2-amino-
N-(4-methylphenyl)benzamide as a kinase inhibitor are not widely published, numerous

derivatives incorporating the N-aryl benzamide or 2-aminobenzamide core structure have

demonstrated significant inhibitory activity against a range of protein kinases implicated in

cancer and other diseases. These derivatives serve as valuable tools for elucidating kinase

function and as starting points for the development of novel therapeutic agents. This document

provides an overview of the application of such derivatives in kinase inhibitor studies, including

quantitative data on their activity and detailed protocols for their evaluation.

Key Kinase Targets

Derivatives of the 2-aminobenzamide scaffold have been shown to inhibit several important

kinase families, including:

Focal Adhesion Kinase (FAK): A non-receptor tyrosine kinase involved in cell adhesion,

migration, and survival.

BCR-ABL: A fusion tyrosine kinase that is a key driver of chronic myeloid leukemia (CML).
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Casein Kinase 1 Delta (CK1δ): A serine/threonine kinase involved in various cellular

processes, including cell cycle control and circadian rhythms.[1]

p38 Mitogen-Activated Protein Kinase (MAPK): A key mediator of the cellular response to

stress and inflammation.

Janus Kinase 2 (JAK2) and FMS-like Tyrosine Kinase 3 (FLT3): Tyrosine kinases often

dysregulated in hematological malignancies.

Data Presentation: Inhibitory Activities of 2-
Aminobenzamide Derivatives
The following tables summarize the inhibitory activities of various 2-aminobenzamide

derivatives against different protein kinases and cancer cell lines.

Table 1: In Vitro Kinase Inhibitory Activity
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Compound Class Target Kinase IC50 (µM)
Reference
Compound

2-

Amidobenzimidazole

Derivatives

CK1δ 0.0986 - >40 -

2,4-

Dianilinopyrimidine

Derivatives

FAK 0.047 TAE226

2-Aminopyrimidine

Derivatives
JAK2 0.0018 -

2-Aminopyrimidine

Derivatives
FLT3 0.00068 -

N-

Cyclopropylbenzamid

e-Benzophenone

Hybrids

p38α MAPK 0.027 -

Dihydropyrimidopyrimi

dine-based
BCR-ABL (Wild-Type) 0.133 (GNF-7) -

Dihydropyrimidopyrimi

dine-based

BCR-ABL (T315I

mutant)
0.061 (GNF-7) -

IC50 values represent the concentration of the inhibitor required to reduce the activity of the

kinase by 50%. Data is compiled from multiple sources.[1][2][3][4]

Table 2: Anti-proliferative Activity in Cancer Cell Lines
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Compound Class Cell Line Cancer Type IC50 (µM)

2-

Phenylbenzimidazole

Derivatives

A549 Lung Cancer 4.47 (µg/mL)

2-

Phenylbenzimidazole

Derivatives

MDA-MB-231 Breast Cancer 3.55 (µg/mL)

2-

Phenylbenzimidazole

Derivatives

PC3 Prostate Cancer 5.50 (µg/mL)

2-Amino-4-

phenylthiazole

Derivatives

HT29 Colon Cancer 6.31

2-Amino-4-

phenylthiazole

Derivatives

A549 Lung Cancer 7.98

2-Aminopyrimidine

Derivatives
HEL Leukemia 0.84

2-Aminopyrimidine

Derivatives
Molm-13 Leukemia 0.019

Imidazole-based N-

Phenylbenzamide

Derivatives

A549 Lung Cancer 7.5

Imidazole-based N-

Phenylbenzamide

Derivatives

HeLa Cervical Cancer 9.3

Imidazole-based N-

Phenylbenzamide

Derivatives

MCF-7 Breast Cancer 8.9
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IC50 values represent the concentration of the compound required to inhibit the growth of the

cell line by 50%. Data is compiled from multiple sources.[3][5][6][7]

Experimental Protocols
Protocol 1: In Vitro Kinase Inhibition Assay (Luminescence-based)

This protocol is based on the Kinase-Glo® or ADP-Glo™ assay format, which measures kinase

activity by quantifying the amount of ATP remaining or ADP produced in a reaction.

Materials:

Recombinant Kinase (e.g., FAK, BCR-ABL, CK1δ)

Kinase Substrate (specific to the kinase)

Test Compounds (2-aminobenzamide derivatives) and Positive Control (e.g., TAE226 for

FAK)

Kinase-Glo® or ADP-Glo™ Reagent (Promega)

Assay Buffer (e.g., 20 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

ATP

White, opaque 96-well or 384-well plates

Luminometer

Procedure:

Prepare a serial dilution of the test compounds and the positive control in the assay buffer.

In a 96-well plate, add the test compounds at various concentrations. Include wells with a

known inhibitor as a positive control and wells with DMSO as a vehicle control.

Add the kinase and its specific substrate to each well.
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Initiate the kinase reaction by adding ATP. The final ATP concentration should be at or near

the Km for the specific kinase.

Incubate the plate at 30°C for a specified time (e.g., 60-90 minutes).[8]

Stop the reaction and detect the remaining ATP (Kinase-Glo®) or produced ADP (ADP-

Glo™) by adding the respective reagent according to the manufacturer's instructions.

Incubate at room temperature for 10-30 minutes to allow the luminescent signal to stabilize.

Measure the luminescence using a plate-reading luminometer.

Calculate the percentage of kinase inhibition for each compound concentration relative to the

vehicle control and plot the results to determine the IC50 value.

Protocol 1: In Vitro Kinase Inhibition Assay Workflow

Preparation

Assay Execution Detection & Analysis

Prepare serial dilutions
of test compounds

Add compounds, kinase,
and substrate to plate

Prepare positive and
vehicle controls

Initiate reaction
with ATP Incubate at 30°C Add Kinase-Glo® or

ADP-Glo™ reagent Measure luminescence Calculate % inhibition
and determine IC50

Click to download full resolution via product page

Protocol 1: In Vitro Kinase Inhibition Assay Workflow

Protocol 2: Cell Viability Assay (Sulforhodamine B - SRB)

This protocol is used to determine the anti-proliferative effects of the test compounds on cancer

cell lines.

Materials:

Cancer Cell Lines (e.g., A549, HT29, MDA-MB-231)
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Complete Cell Culture Medium

Test Compounds and Positive Control

96-well cell culture plates

Trichloroacetic acid (TCA)

Sulforhodamine B (SRB) solution

Tris base solution

Microplate reader

Procedure:

Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

Treat the cells with serial dilutions of the test compounds. Include a vehicle control (DMSO).

Incubate the cells for 48-72 hours.

Fix the cells by gently adding cold TCA to each well and incubate for 1 hour at 4°C.

Wash the plates five times with water and allow them to air dry.

Stain the cells with SRB solution for 30 minutes at room temperature.

Wash the plates with 1% acetic acid to remove unbound dye and allow them to air dry.

Solubilize the bound dye with Tris base solution.

Measure the absorbance at 510 nm using a microplate reader.

Calculate the percentage of cell growth inhibition and determine the IC50 values.[9]
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Protocol 2: Cell-Based Viability Assay Workflow

Cell Culture & Treatment Fixing & Staining Measurement & Analysis

Seed cells in
96-well plate

Treat with test
compounds

Incubate for
48-72 hours Fix cells with TCA Stain with SRB Solubilize dye

with Tris base
Read absorbance

at 510 nm Calculate IC50

Click to download full resolution via product page

Protocol 2: Cell-Based Viability Assay Workflow

Protocol 3: Western Blotting for Phospho-Kinase Levels

This protocol is used to assess the effect of inhibitors on the phosphorylation status of a target

kinase and its downstream effectors within cells.

Materials:

Cancer Cell Lines

Test Compounds

Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

Primary Antibodies (e.g., anti-pFAK, anti-FAK, anti-pAkt, anti-Akt)

Secondary Antibody (HRP-conjugated)

SDS-PAGE gels and running buffer

Transfer buffer and nitrocellulose or PVDF membrane

Chemiluminescent substrate

Imaging system

Procedure:
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Plate cells and allow them to adhere.

Treat cells with the test compound at various concentrations for a specified time (e.g., 1-24

hours).

Lyse the cells on ice with lysis buffer.

Determine the protein concentration of the lysates using a BCA or Bradford assay.

Separate equal amounts of protein by SDS-PAGE.

Transfer the proteins to a nitrocellulose or PVDF membrane.

Block the membrane with 5% non-fat milk or BSA in TBST.

Incubate the membrane with the primary antibody (e.g., anti-phospho-FAK) overnight at 4°C.

[10]

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

Detect the signal using a chemiluminescent substrate and an imaging system.

Strip the membrane and re-probe for total protein levels (e.g., total FAK) and a loading

control (e.g., β-actin or GAPDH) to ensure equal protein loading.

Signaling Pathway Visualization
The following diagram illustrates a simplified signaling pathway involving Focal Adhesion

Kinase (FAK), a common target for 2-aminobenzamide-based inhibitors. Inhibition of FAK can

block downstream signaling through pathways such as PI3K/Akt and MAPK/ERK, which are

critical for cell survival and proliferation.
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Simplified FAK Signaling Pathway
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Simplified FAK Signaling Pathway
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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